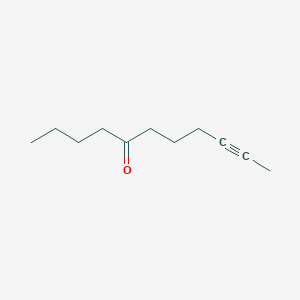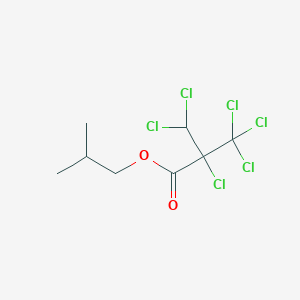
Hexachloroisobutyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloroisobutyl isobutyrate is a chemical compound characterized by the presence of six chlorine atoms attached to an isobutyl isobutyrate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexachloroisobutyl isobutyrate can be synthesized through the chlorination of isobutyl isobutyrate. The process involves the introduction of chlorine gas to isobutyl isobutyrate under controlled conditions, typically in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where isobutyl isobutyrate is continuously fed and exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexachloroisobutyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated derivatives, carboxylic acids, and substituted isobutyl isobutyrates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexachloroisobutyl isobutyrate has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which hexachloroisobutyl isobutyrate exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorobutadiene: Another chlorinated compound with similar chemical properties but different applications.
Hexachloroethane: Known for its use in smoke-producing devices and as a degassing agent in metallurgy.
Tetrachloroethylene: Commonly used as a solvent in dry cleaning and degreasing operations.
Uniqueness
Hexachloroisobutyl isobutyrate is unique due to its specific structure, which combines the properties of an isobutyl isobutyrate with extensive chlorination
Eigenschaften
CAS-Nummer |
73825-88-4 |
|---|---|
Molekularformel |
C8H10Cl6O2 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
2-methylpropyl 2,3,3,3-tetrachloro-2-(dichloromethyl)propanoate |
InChI |
InChI=1S/C8H10Cl6O2/c1-4(2)3-16-6(15)7(11,5(9)10)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VVWAMSPVVGJSJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


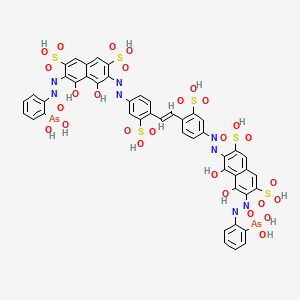

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
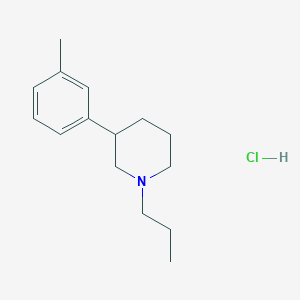
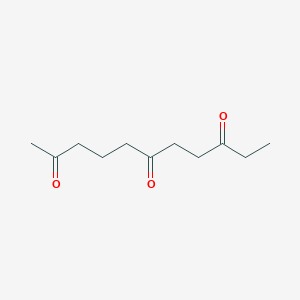
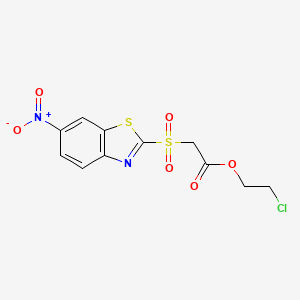
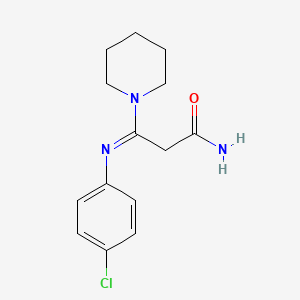

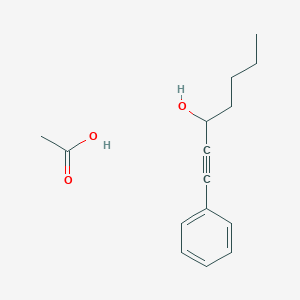
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
